5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione
Description
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a 2,4-dimethylphenyl group and a methyl group at position 5. This compound belongs to a broader class of hydantoins, which are known for their diverse biological activities, including antimicrobial, antidiabetic, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9(8(2)6-7)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZRMCEURBFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C(=O)NC(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the imidazolidine ring to form amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively. These reactions introduce functional groups onto the aromatic ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
The following sections compare 5-(2,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.
Substituent Effects on the Phenyl Ring
Variations in the phenyl ring substituents significantly influence molecular properties:
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl) enhance polarity and reactivity, making derivatives more suitable for targeting polar enzyme active sites .
- Electron-donating groups (e.g., methyl, methoxy) increase hydrophobicity, favoring membrane permeability .
Key Observations :
- Sulfonylation (e.g., in ) and multicomponent reactions (e.g., in ) are common for introducing aromatic substituents.
- Lower yields (e.g., 25% in ) are associated with steric hindrance from bulky substituents.
Physicochemical and Spectral Properties
Melting points and spectral data reflect substituent-driven crystallinity and electronic environments:
Key Observations :
- Fluorinated derivatives exhibit downfield aromatic proton shifts due to electron-withdrawing effects .
- Methoxy-substituted compounds show distinct singlet peaks for OCH₃ groups in ¹H NMR .
Key Observations :
- Antidepressant activity in dimethylamino-substituted compounds correlates with increased blood-brain barrier permeability .
Biological Activity
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione, also known as a member of the imidazolidinedione class of compounds, has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dimethylphenyl group attached to an imidazolidine-2,4-dione core. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications to enhance biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key activities include:
- Antioxidant Properties : It has been shown to exhibit significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Research suggests potential neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems.
Antioxidant Activity
A study assessing the antioxidant capacity of various imidazolidinediones indicated that this compound demonstrated a notable ability to scavenge free radicals. The compound's effectiveness was measured using standard assays such as DPPH and ABTS radical scavenging tests.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 25 ± 1.5 | 30 ± 2.0 |
| Control (Ascorbic Acid) | 15 ± 0.5 | 20 ± 1.0 |
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated moderate activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
Neuroprotective Effects
Research involving neuronal cell lines has suggested that the compound may protect against neurodegeneration induced by oxidative stress. The mechanism appears to involve modulation of signaling pathways associated with cell survival.
Case Studies
-
Case Study on Neuroprotection : A study involving SH-SY5Y neuronal cells treated with the compound showed a significant increase in cell viability in the presence of oxidative stressors compared to untreated controls.
- Results : Cell viability increased by approximately 40% at a concentration of 10 µM.
- Case Study on Antimicrobial Efficacy : In a clinical setting, formulations containing the compound were tested for their effectiveness against skin infections caused by Staphylococcus aureus. The results indicated a reduction in infection severity when combined with standard antibiotic therapies.
Q & A
Q. What are the standard synthetic routes for 5-aryl-5-methylimidazolidine-2,4-dione derivatives?
The compound is typically synthesized via alkylation or acylation of imidazolidinedione precursors. For example, nucleophilic substitution reactions using brominated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) under basic conditions (e.g., triethylamine) yield derivatives with varying aryl substituents. Reaction optimization often involves controlling stoichiometry, solvent selection (e.g., CH₂Cl₂), and catalytic additives like DMAP to improve yields (25–61% reported) . Post-synthesis, products are characterized via ¹H/¹³C NMR for structural confirmation and UPLC-MS for purity (>95%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns chemical shifts to confirm substituent placement and detect coupling patterns (e.g., δ 9.06 ppm for NH in ) .
- UPLC-MS/HRMS : Validates molecular weight (e.g., m/z 405 [M+H]⁺ in ) and purity .
- X-ray crystallography : Resolves conformational ambiguities (e.g., U-shaped geometry in sulfonylated derivatives) and quantifies intermolecular interactions .
Advanced Research Questions
Q. How can crystallographic data resolve structural discrepancies in imidazolidine-2,4-dione derivatives?
Single-crystal X-ray diffraction (e.g., R factor = 0.037 ) identifies key structural features:
- Hydrogen bonding : N–H⋯O bonds form dimer-like arrangements (3.76–3.91 Å centroid distances) .
- Halide interactions : Short Cl⋯F contacts (3.05–3.12 Å) and C–H⋯F interactions influence crystal packing .
- Torsional angles : Phenyl ring inclinations (6.07°–8.67°) reveal steric effects of substituents .
Q. What strategies optimize low yields in nucleophilic substitution reactions during synthesis?
- Catalyst selection : DMAP enhances reaction efficiency in sulfonylation (e.g., 45% yield in ) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reactivity in thiophene-substituted derivatives .
- Temperature control : Room-temperature reactions minimize side products in acylated derivatives .
Q. How do substituent modifications influence structure-activity relationships (SAR) for biological targets?
- Electron-withdrawing groups : Chlorophenyl substituents () enhance metabolic stability compared to methoxy groups.
- Sulfonyl additions : Improve aldose reductase inhibition (IC₅₀ values reported in ) by increasing electrophilicity at the active site .
- Crystallographic insights : Substituent bulkiness (e.g., difluoromethoxy groups in ) affects molecular packing and solubility .
Q. What advanced analytical methods address purity challenges in complex derivatives?
- HRMS : Confirms exact mass (e.g., 129.12 g/mol for aminomethyl derivatives) and detects trace impurities .
- HPLC-DAD : Quantifies isomeric purity in Z/E-configuration derivatives (e.g., thiophene-substituted analogs) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for solid-state formulations .
Methodological Considerations
Q. How are intermolecular interactions leveraged in drug design for this scaffold?
- Hydrophobic interactions : Methyl and aryl groups enhance membrane permeability .
- Halogen bonding : Fluorine and chlorine atoms improve target binding (e.g., aldose reductase inhibition in ) .
- π-π stacking : Aromatic rings (e.g., 4-fluorophenyl) stabilize protein-ligand complexes .
Q. What computational tools predict synthetic feasibility of novel derivatives?
- Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions .
- Molecular docking : Screens substituent effects on biological activity (e.g., hypoglycemic targets in ) .
- Retrosynthetic software : Proposes routes using commercially available building blocks (e.g., CAS 5841-63-4 for oxazolidinedione precursors) .
Data Contradictions and Resolution
Q. How are conflicting spectral data reconciled in structural assignments?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra (e.g., aromatic protons in ) .
- Isotopic labeling : Confirms reaction mechanisms (e.g., ¹³C tracking in acylated derivatives) .
- Crystallographic validation : Overrules ambiguous NOE correlations (e.g., axial vs. equatorial substituents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
